molecular formula C12H7ClN2 B3003189 4-Chlorobenzo[h]quinazoline CAS No. 1272661-20-7

4-Chlorobenzo[h]quinazoline

Cat. No.: B3003189
CAS No.: 1272661-20-7
M. Wt: 214.65
InChI Key: GOPUDVUYTKXDOR-UHFFFAOYSA-N
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Description

4-Chlorobenzo[h]quinazoline is an organic compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring The addition of a chlorine atom at the 4-position of the benzo[h]quinazoline structure gives rise to this compound

Mechanism of Action

Target of Action

4-Chlorobenzo[h]quinazoline is a derivative of the quinazoline family, which has been extensively studied for its wide range of pharmacological effects . The primary targets of quinazoline derivatives are often associated with their roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . .

Mode of Action

It’s known that quinazoline derivatives often work by interacting with their targets and causing changes that lead to their pharmacological effects . For instance, some quinazoline derivatives have been reported to inhibit enzymes or bind to receptors, disrupting their normal function .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some quinazoline derivatives have been reported to inhibit enzymes involved in DNA synthesis, thereby disrupting cell division and exhibiting anticancer effects .

Pharmacokinetics

It’s known that the pharmacokinetic profile of a drug can significantly impact its bioavailability and efficacy . For instance, the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism, can alter the pharmacokinetics of a drug .

Result of Action

Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, among others . These effects are typically the result of the compound’s interaction with its targets and the subsequent changes in cellular function .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[h]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with chloroformamidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[h]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinazoline derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzo[h]quinazoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

  • Quinazoline
  • 4-Chloroquinazoline
  • Benzo[h]quinazoline

Properties

IUPAC Name

4-chlorobenzo[h]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPUDVUYTKXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CN=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272661-20-7
Record name 4-chlorobenzo[h]quinazoline
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